molecular formula C22H34BNO5 B6327912 tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate CAS No. 2096994-57-7

tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate

Cat. No.: B6327912
CAS No.: 2096994-57-7
M. Wt: 403.3 g/mol
InChI Key: BETUQLDWNBEVIN-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: is a complex organic compound that features a boronic ester group and a piperidine ring[_{{{CITATION{{{_1{tert-Butyl 3-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the boronic ester core[_{{{CITATION{{{1{tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy ...](https://www.chemicalbook.com/ChemicalProductProperty_CN_CB62123725.htm). One common approach is the reaction of a phenol derivative with a boronic acid derivative under suitable conditions, often using a catalyst to facilitate the formation of the boronic ester bond[{{{CITATION{{{_1{tert-Butyl 3-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized products.

  • Reduction: : The boronic ester group can be reduced to boronic acids.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: : Boronic acids.

  • Substitution: : Substituted piperidines.

Scientific Research Applications

Tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : The boronic ester group can interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.

  • Industry: : Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic ester group may form a reversible covalent bond with the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: is unique due to its specific structural features, such as the boronic ester group and the piperidine ring. Similar compounds might include other boronic esters or piperidine derivatives, but the combination of these features in this particular compound sets it apart.

Similar Compounds

  • Boronic esters: : Compounds containing boronic acid ester groups.

  • Piperidine derivatives: : Compounds containing the piperidine ring structure.

This compound's unique combination of structural features makes it a valuable tool in various scientific and industrial applications.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO5/c1-16-14-22(5,6)29-23(28-16)17-9-11-18(12-10-17)26-19-8-7-13-24(15-19)20(25)27-21(2,3)4/h9-12,16,19H,7-8,13-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUQLDWNBEVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)OC3CCCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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